molecular formula C7H4Cl2NNaO2 B1668636 Chloramben-sodium CAS No. 1954-81-0

Chloramben-sodium

Cat. No. B1668636
CAS RN: 1954-81-0
M. Wt: 228 g/mol
InChI Key: WMWBBXKLYSGKDY-UHFFFAOYSA-M
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Description

Chloramben is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses. It is mostly used for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers . The sodium salt form, Chloramben-sodium, has a molecular formula of C7H4Cl2NNaO2 .


Synthesis Analysis

A High Performance Liquid Chromatographic (HPLC) method has been developed for the analysis of Chloramben in its formulations. The mobile phase consists of a mixture of 0.05% H3PO4 solution and acetonitrile in the proportion 20:80 (v/v). This method has been validated for accuracy, precision, robustness, ruggedness, and specificity .


Molecular Structure Analysis

The molecular structure of Chloramben-sodium is represented by the formula C7H4Cl2NNaO2. It has an average mass of 228.008 Da and a mono-isotopic mass of 226.951675 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Chloramben-sodium are not detailed in the available resources, it’s worth noting that analytical methods such as HPLC have been developed for its determination in various matrices .


Physical And Chemical Properties Analysis

Chloramben is a colorless, odorless, crystalline solid. It has a melting point of 200-201℃ and is soluble in water . The sodium salt form, Chloramben-sodium, would have similar properties but specific details are not available in the current resources.

Scientific Research Applications

1. Weed Control Efficacy

Chloramben-sodium, as a herbicide, has been extensively studied for its efficacy in controlling weeds. Research shows that soil applications of chloramben-sodium can significantly reduce the growth of weeds like velvetleaf when applied at specific growth stages. It has also been found effective in various settings, including greenhouses and fields, and its activity can be influenced by factors like the addition of oil concentrates and growth stages of plants (Orr, Ozair, & Moshier, 1987).

2. Photodegradation Studies

The photodegradation of chloramben-sodium on soil surfaces has been a subject of scientific interest. A study conducted under laboratory-controlled conditions revealed that the degradation rate of chloramben varies depending on soil moisture and other conditions. This information is vital for understanding the environmental fate of chloramben-sodium (Misra, Graebing, & Chib, 1997).

3. Environmental Impact and Safety

Several studies have focused on the environmental impact and safety of chloramben-sodium usage. For instance, research on the efficacy, metabolism, and toxic responses to chlorate salts in food and laboratory animals provides valuable insights into the broader implications of using chloramben-sodium in agricultural settings (Smith, Oliver, Taylor, & Anderson, 2012).

4. Analytical Detection Techniques

Advancements in detecting chloramben-sodium residues in the environment, particularly in soil and plants, are crucial for monitoring its use and impact. Studies have developed methods such as ultrasonic assisted extraction and derivatization for determining chloramben in soil samples, enhancing our ability to track and manage its environmental presence (Li, 2014).

5. Comparative Studies with Other Herbicides

Research comparing chloramben-sodium with other herbicides provides insights into its relative effectiveness and suitability for specific crops and conditions. For instance, studies have compared its effectiveness for weed control in crops like lettuce and endive grown on different soil types (Gorski, Reiners, & Hassell, 1988).

properties

IUPAC Name

sodium;3-amino-2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWBBXKLYSGKDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-90-4 (Parent)
Record name Chloramben-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2058330
Record name Chloramben, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramben-sodium

CAS RN

1954-81-0
Record name Chloramben-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramben, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,5-dichlorobenzoic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAMBEN-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7205992BIR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HL Morton, JO Moffett - Environmental Entomology, 1972 - academic.oup.com
The herbicides 2,4-D, 2,4,5-T, silvex, 2,4-DB, dicamba, 2,3,6-TBA, picloram, chloramben, dalapon, and EPTC were fed in 60% sucrose-water solution to Apis mellifera L. colonies to …
Number of citations: 35 academic.oup.com
CA Ozair, LJ Moshier, GM Werner - Weed Science, 1987 - cambridge.org
A quantitative assay using 14C-chloramben (3-amino-2,5-dichlorobenzoic acid) revealed that velvetleaf (Abutilon theophrasti Medic. # ABUTH) leaves absorbed a greater amount of …
Number of citations: 7 www.cambridge.org
OA Chaudhry - 1985 - search.proquest.com
Acifluorfen 5-2-chloro-4 (trifluoromethyl) phenoxy-2-nitrobenzoate at 0.56 kg/ha, bentazon 3-isopropyl-1-H-2, 1, 3-benzothiadiazine-4-(3H-one2, 2, dioxide at 1.12 kg/ha, chloramben 3-…
Number of citations: 2 search.proquest.com
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 www.google.com
BA Schneider - 1979 - books.google.com
… -3(2H)-PYRIDAZINONE 3-AMINO-2, 5-DICHLOROBENZOIC ACID=CHLORAMBEN, AMMONIUM SALT OF 3-AMINO-2, 5-DICHLOROBENZOIC ACID=CHLORAMBEN SODIUM SALT …
Number of citations: 2 www.google.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
Regulation (EC) No 1107/2009 ensures that the residues of plant protection products (PPPs), consequent to application consistent with good plant protection practice and having regard …
Number of citations: 136 efsa.onlinelibrary.wiley.com
RG APONTE, SG TRESCH, MG WITSCHEL, J LERCHL… - ic.gc.ca
Provided is a method for controlling undesired vegetation at a plant cultivation site, the method comprising the steps of providing, at the site, a plant that comprises one nucleic acid …
Number of citations: 0 www.ic.gc.ca
JH Montgomery, TR Crompton - … Chemicals Desk Reference, 2017 - api.taylorfrancis.com
Environmental Chemicals Desk Reference Page 1 567 3 Environmental Fate Data for Miscellaneous Compounds ACEPHATE CASRN: 30560-19-1; molecular formula: C4H10NO3PS; …
Number of citations: 0 api.taylorfrancis.com
G Joerman, R Luttik - Reviews of Environmental Contamination …, 2001 - books.google.com
… Chemical Butralin Butroxydim Cafenstrole Capric acid/pelargonic acid Carbetamide Chlomethoxyfen Chloramben Chloramben-ammonium Chloramben-sodium Chlorflurenol …
Number of citations: 0 www.google.com
JE Dale - Weed research, 1985 - Wiley Online Library
… Experimental granules were made from moistened calcareous loess (pH 8-5) containing 2% w/w gum xanthan and chloramben sodium salt at w/w concentrations of 0-4—3-6%. …
Number of citations: 5 onlinelibrary.wiley.com

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